Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate
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Overview
Description
Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate is an organic compound that belongs to the class of tertiary butyl esters It is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoate
Uniqueness
Tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18FNO2 |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 |
InChI Key |
MLSJKFFGDUXDBS-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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